molecular formula C9H12FN B1409129 3-Fluoro-4-propylaniline CAS No. 1820000-35-8

3-Fluoro-4-propylaniline

Cat. No. B1409129
M. Wt: 153.2 g/mol
InChI Key: BXOAZBSINHBGIM-UHFFFAOYSA-N
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Description

3-Fluoro-4-propylaniline is a chemical compound that is used for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

Chemical Synthesis and Biological Applications

  • Synthesis of Fluoro-Hydroxyprolines : Testa et al. (2018) explored the synthesis of 3-fluoro-4-hydroxyprolines, which are derivatives of proline. These compounds are used in targeted protein degradation and have applications in medicinal and biological chemistry due to their altered molecular recognition properties (Testa et al., 2018).

Applications in Medical Imaging and Diagnostics

  • Positron Emission Tomography (PET) Studies : Melega et al. (1989) developed 4‐[18F]Fluoro‐L‐m‐tyrosine (FMT), a compound used in PET for probing presynaptic dopaminergic function. This compound is synthesized as an analog of L‐3,4‐di‐hydroxyphenylalanine and is significant in studying brain function (Melega et al., 1989).

Biochemical Research

  • Fluorescent Amino Acid Incorporation : Summerer et al. (2006) reported the biosynthetic incorporation of a fluorescent amino acid, dansylalanine, in proteins for studying their structure and interactions. This method can potentially apply to other fluorophores for cellular studies (Summerer et al., 2006).

Electroactive Polymer Research

  • Poly(2-propylaniline) Studies : Bidan et al. (1989) discussed the electropolymerization of 2-propylaniline, producing poly(2-propylaniline) films. These films are soluble in organic medium in the reduced state and exhibit electroactivity, which can be crucial in materials science and engineering applications (Bidan et al., 1989).

Quinoline Derivatives and Fluorophores

  • Synthesis of Aminoquinolines : Aleksanyan and Hambardzumyan (2013) explored the synthesis of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, known for their efficiency as fluorophores, with applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methoxyaniline, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-3-7-4-5-8(11)6-9(7)10/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAZBSINHBGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-propylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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